(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid
Overview
Description
(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid is a chiral amino acid derivative This compound is characterized by the presence of both benzylamino and benzyloxycarbonylamino groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the Benzylamino Group: The protected amino acid is then reacted with benzylamine to introduce the benzylamino group.
Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated synthesizers and continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzylamino and benzyloxycarbonylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including peptides and peptidomimetics.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and benzyloxycarbonylamino groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)butanoic acid: Similar structure but with an additional carbon in the backbone.
(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)pentanoic acid: Similar structure but with two additional carbons in the backbone.
Uniqueness: (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid is unique due to its specific combination of benzylamino and benzyloxycarbonylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides and other bioactive molecules, where precise control over stereochemistry and functional group placement is crucial.
Properties
IUPAC Name |
(2S)-3-(benzylamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-17(22)16(12-19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOFSCUNXESMA-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472535 | |
Record name | 3-(Benzylamino)-N-[(benzyloxy)carbonyl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160885-24-5 | |
Record name | N-[(Phenylmethoxy)carbonyl]-3-[(phenylmethyl)amino]-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160885-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzylamino)-N-[(benzyloxy)carbonyl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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